1-(2,5-dimethylbenzyl)-3-pyrrolidinol
Description
1-(2,5-Dimethylbenzyl)-3-pyrrolidinol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,5-dimethylbenzyl substituent at the 1-position.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPGTUMPPQSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2,5-dimethylbenzyl)-3-pyrrolidinol is the production of monoclonal antibodies in Chinese hamster ovary cells. The compound has been found to increase monoclonal antibody production, which is crucial for medication supply and medical cost reduction.
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This interaction results in an increase in monoclonal antibody production.
Biochemical Pathways
The compound affects the biochemical pathways related to glucose uptake and adenosine triphosphate (ATP) production.
Pharmacokinetics
By increasing glucose uptake and ATP production, the compound likely improves the bioavailability of energy resources within the cell, thereby enhancing the production of monoclonal antibodies.
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production. Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. Therefore, the compound might also be used to control the level of galactosylation for the N-linked glycans.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Challenges : The dimethyl substitution may complicate regioselective synthesis, as seen in , where yields for similar compounds were moderate (57–68%) .
Spectroscopic Signatures: The hydroxyl group in 3-pyrrolidinol derivatives is expected to show a broad IR peak near 3,400 cm$^{-1}$, while $^1$H-NMR of the dimethylbenzyl group would display singlets for methyl protons (δ ~2.1–2.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
